2-Phosphonopropionic acid

Description

Historical Discovery and Early Characterization of 2-Phosphonopropionic Acid

The discovery of naturally occurring compounds containing a direct carbon-phosphorus (C-P) bond dates back to 1959 with the isolation of 2-aminoethylphosphonic acid (2-AEP). xmu.edu.cn This was followed by the first report of 2-amino-3-phosphonopropionic acid (2-AP3), a close structural analog of this compound, in 1964 from marine invertebrates. hmdb.caresearchgate.net These discoveries spurred interest in the biosynthesis and chemical synthesis of phosphonates. Early research focused on elucidating the structure and properties of these novel compounds. This compound is characterized as a white crystalline solid that is soluble in water and other polar solvents. ontosight.ai Its structure gives it both acidic and zwitterionic characteristics. ontosight.ai Synthetic methodologies were developed, including the reaction of acetone (B3395972) with phosphorous acid and the hydrolysis of organophosphorus esters, to make these compounds more accessible for research. ontosight.ai

Significance of the Carbon-Phosphorus Bond in this compound and Analogues in Biological and Chemical Systems

The defining feature of this compound and its analogs is the carbon-phosphorus (C-P) bond. Unlike the more common phosphate (B84403) esters found in biological systems, which contain a C-O-P linkage, the C-P bond is exceptionally stable and resistant to chemical and enzymatic hydrolysis. taylorandfrancis.comrsc.org This stability is a key factor in their biological and chemical significance.

In biological systems, the C-P bond's resistance to cleavage by many enzymes makes phosphonates effective mimics of natural phosphate-containing molecules. frontiersin.orgnih.gov This property is exploited in the design of enzyme inhibitors, where the phosphonate (B1237965) group can act as a stable analog of a tetrahedral transition state or as a bioisostere of a carboxylate group. frontiersin.orgacs.org Furthermore, the incorporation of the C-P bond into molecules is a strategy some organisms use to conserve phosphorus, a vital but often limited nutrient. rsc.org

From a chemical perspective, the C-P bond's stability allows for a wide range of chemical modifications to other parts of the molecule without cleaving the phosphonate moiety. taylorandfrancis.com This has enabled the synthesis of a diverse library of phosphonate-containing compounds for various research applications. acs.orgnih.gov The bond angles around the phosphorus atom in phosphonic acids result in a distorted tetrahedral geometry. nih.gov

Overview of Key Academic Research Domains for this compound

The unique properties of this compound and its derivatives have led to their application in several key academic research areas:

Enzyme Inhibition: A primary area of research is the design and synthesis of phosphonate-based enzyme inhibitors. frontiersin.orgacs.org For instance, derivatives of this compound have been investigated as inhibitors of enzymes like carboxypeptidase A and Rab geranylgeranyl transferase. frontiersin.orgportlandpress.com

Medicinal Chemistry: The stability and biological activity of phosphonates make them attractive scaffolds in drug discovery. frontiersin.orgbeilstein-journals.org Research explores their potential as antiviral and antibacterial agents. ontosight.ai

Biological Probes: Labeled analogs of this compound are used to study metabolic pathways and enzyme mechanisms. For example, they have been used to investigate phosphonolipid metabolism in marine organisms.

Biogeochemistry: The study of naturally occurring phosphonates, including derivatives of propionic acid, provides insights into the global phosphorus cycle, particularly in marine environments where these compounds can be a significant source of phosphorus for microorganisms. xmu.edu.cnresearchgate.net

Organic Synthesis: The development of stereoselective methods for the synthesis of this compound derivatives remains an active area of research, driven by the need for enantiomerically pure compounds for biological studies. nih.govrsc.org

Detailed Research Findings

The academic interest in this compound and its analogs has generated a wealth of detailed research findings, particularly concerning their synthesis and their role as enzyme inhibitors.

Synthesis of this compound Derivatives

A significant focus of research has been the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. One notable method involves the asymmetric hydrogenation of unsaturated precursors. acs.orgnih.gov This approach allows for the control of stereochemistry at the C2 position, which is often crucial for biological activity. The process typically starts with the Baylis-Hillman reaction, followed by acetylation and the addition of a phosphorus nucleophile to create an unsaturated ester. acs.org Subsequent cleavage of the ester and asymmetric hydrogenation yields the desired 2-alkyl-3-phosphonopropanoic acid. acs.orgnih.gov

Another strategy employs the Strecker amino acid synthesis, which has been adapted to produce 2-amino-3-phosphonopropionic acid (2-AP3). This method involves the reaction of phosphonopyruvic acid with ammonium (B1175870) cyanide, followed by hydrolysis. Enzymatic transamination has also emerged as a powerful tool for the synthesis of 2-AP3 from phosphonopyruvate (B1221233), offering high yields under mild conditions.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of various enzymes. For example, 2-benzyl-3-phosphonopropionic acid was found to be a potent inhibitor of carboxypeptidase A, with a Ki value of 0.22 µM. portlandpress.com This potency is comparable to that of 2-benzylsuccinate, a well-known inhibitor of this enzyme. portlandpress.com The phosphonic acid moiety in these inhibitors is thought to mimic the tetrahedral transition state of peptide bond hydrolysis. portlandpress.com

More recently, research has focused on the inhibition of enzymes involved in protein prenylation, a critical post-translational modification. Derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated as inhibitors of Rab geranylgeranyl transferase (RGGT). frontiersin.orgacs.org The inhibitory activity was found to be dependent on the substituents on the imidazo[1,2-a]pyridine (B132010) ring. frontiersin.org Chiral resolution of these inhibitors revealed that the enantiomers can have significantly different potencies. acs.org

Data Tables

Table 1: Properties of this compound and a Key Analog

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics | CAS Number |

|---|---|---|---|---|

| This compound | C3H7O5P | 154.06 | White crystalline solid, soluble in water, exhibits acidic and zwitterionic properties. ontosight.aisigmaaldrich.com | 5962-41-4 nih.gov |

Table 2: Selected Research on this compound Derivatives as Enzyme Inhibitors

| Derivative | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | Potent inhibitor with a Ki of 0.22 µM, acting as a multisubstrate or transition-state analog. portlandpress.com | portlandpress.com |

| 2-Hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) | Rab geranylgeranyl transferase (RGGT) | Inhibits RGGT and disrupts Rab11A prenylation in HeLa cells. frontiersin.orgacs.org | frontiersin.orgacs.org |

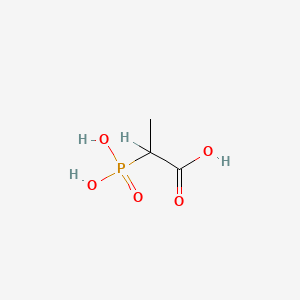

Structure

3D Structure

Properties

IUPAC Name |

2-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXRZQZCNOHHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975021 | |

| Record name | 2-Phosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-41-4 | |

| Record name | 2-Phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phosphonopropionic Acid

Established Synthetic Routes to 2-Phosphonopropionic Acid

Chemical Synthesis Pathways and Reaction Mechanisms

Several chemical methods have been developed for the synthesis of this compound and its precursors. One common approach involves the reaction of acetone (B3395972) with phosphorous acid. ontosight.ai Another established route is the hydrolysis of corresponding organophosphorus esters to yield the final acid. ontosight.ai

A more complex, multi-step synthesis involves the use of Baylis-Hillman adducts. acs.org This reaction typically starts with aldehydes and acrylates to form allylic acetates. acs.orgacs.org These intermediates then react with phosphorus nucleophiles, such as phosphites, to introduce the phosphonate (B1237965) group. acs.orgacs.org Subsequent cleavage of the ester group, often a tert-butyl ester using trifluoroacetic acid (TFA), and hydrogenation of the resulting unsaturated acid yields the 2-alkyl-3-phosphonopropanoic acid structure. acs.orgnih.gov

The Strecker amino acid synthesis has also been adapted to produce the amino-analogue, 2-amino-3-phosphonopropionic acid. This method involves treating phosphonopyruvic acid with ammonium (B1175870) cyanide and hydrogen cyanide, which forms an α-aminonitrile intermediate. Subsequent acidic hydrolysis converts the nitrile group into a carboxylic acid, yielding the final product.

A summary of key chemical synthesis strategies is presented below.

Table 1: Overview of Chemical Synthesis Strategies for this compound and Analogues| Synthesis Strategy | Key Reactants | Key Intermediates | Final Product Type |

|---|---|---|---|

| Direct Synthesis | Acetone, Phosphorous Acid | - | This compound |

| Hydrolysis | Organophosphorus esters | - | This compound |

| Baylis-Hillman Reaction | Aldehydes, Acrylates, Phosphorus nucleophiles | Allylic acetates, Unsaturated esters | 2-Alkyl-3-phosphonopropanoic acids |

| Strecker Synthesis | Phosphonopyruvic acid, Ammonium cyanide | α-Aminonitrile | 2-Amino-3-phosphonopropionic acid |

Enzymatic Transamination Strategies for this compound Production

Enzymatic methods offer a green chemistry approach to synthesizing phosphonate compounds. Transamination reactions, catalyzed by aminotransferases, are particularly notable for the production of 2-amino-3-phosphonopropionic acid (also known as phosphonoalanine). nih.gov These enzymes transfer an amino group from a donor molecule, commonly glutamate (B1630785), to a keto-acid acceptor. wikipedia.org

In this specific synthesis, transaminases from organisms like Escherichia coli or Salmonella enterica catalyze the transfer of an amino group to phosphonopyruvate (B1221233). nih.gov The reaction requires pyridoxal-5'-phosphate (PLP), a vitamin B6 derivative, as a cofactor. wikipedia.org The process involves the formation of a Schiff base between the enzyme's PLP cofactor and the amino donor, followed by the transfer of the amino group to the phosphonopyruvate substrate. wikipedia.orgnih.gov Studies have shown that this enzymatic reaction can be efficient, with yields of around 70% under optimized conditions. In some organisms, pyruvate (B1213749) serves as the amino group acceptor from 2-aminoethylphosphonate (AEP) to form phosphonoacetaldehyde (B103672) and L-alanine, demonstrating the versatility of these enzymes. nih.gov

Table 2: Key Parameters for Enzymatic Synthesis of 2-Amino-3-phosphonopropionic Acid

| Parameter | Description |

|---|---|

| Enzyme | Transaminase (e.g., from Escherichia coli, Salmonella enterica) |

| Substrates | Phosphonopyruvate (amino acceptor), Glutamate (amino donor) |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| pH Optimum | 7.5–9.0 |

| Product | 2-Amino-3-phosphonopropionic acid |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound and its analogues is crucial, as biological activity is often stereospecific. researchgate.netacs.org A powerful method for achieving this is through the catalytic asymmetric hydrogenation of unsaturated precursors. acs.org This approach allows for the controlled introduction of a stereocenter at the alpha-carbon. acs.org

The process often begins with the formation of unsaturated phosphono-esters via the Baylis-Hillman reaction. acs.org These precursors, which are analogues of itaconic acid, can then be hydrogenated using chiral catalysts, such as ruthenium complexes, to produce the desired enantiomer with high selectivity. acs.org For instance, the use of a dipamp-Rh catalyst has been shown to produce the (S)-isomer of a 2-alkyl-3-phosphonopropanoic acid ester. acs.org An enantioselective synthesis for D-(−)- and L-(+)-2-amino-3-phosphonopropanoic acid has also been reported. hmdb.ca

In addition to asymmetric synthesis, chiral High-Performance Liquid Chromatography (HPLC) is a valuable technique for the resolution of racemic mixtures, allowing for the separation and isolation of individual enantiomers with high enantiomeric purity (>98% ee). researchgate.netacs.orgnih.gov

Derivatization and Structural Modification of this compound Analogues

The structural framework of this compound can be readily modified to generate a diverse range of analogues. These modifications can be targeted at the carboxylic acid group, the phosphonate moiety, or the carbon backbone, enabling the fine-tuning of the molecule's properties.

Synthesis of Ester and Amide Derivatives of this compound

The carboxylic acid group of this compound and its derivatives can be converted into esters and amides through standard organic synthesis techniques. Esterification, for example, can be carried out to produce various phosphonopropionates. frontiersin.orgfrontiersin.org However, it is noteworthy that such modifications can have a significant impact on the biological activity of the molecule. For instance, the esterification of the carboxylic acid in certain phosphonopropionate-based enzyme inhibitors has been shown to result in inactive analogues. frontiersin.orgfrontiersin.orgnih.gov

Modifications at the Phosphonate Moiety and Alpha-Carbon Position

Structural diversity can be further enhanced by making modifications to the phosphonate group and the alpha-carbon. For example, the geminal hydroxyl group in analogues like 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid can be replaced by a halogen, such as fluorine. researchgate.net Fluorination at the alpha-position can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI). nih.gov

Furthermore, the phosphonate group itself can be replaced by a phosphinate group [RR'P(O)OH], which are also known to be effective mimics of tetrahedral transition states in enzyme-catalyzed reactions. acs.org These modifications, along with substitutions at other positions on the carbon backbone, have led to the synthesis of a wide array of phosphonate and phosphinate-based compounds with potential applications as enzyme inhibitors. acs.orgfrontiersin.org

Table 3: Examples of Structural Modifications on this compound Analogues

| Modification Site | Type of Modification | Reagents/Methods | Resulting Structure |

|---|---|---|---|

| Alpha-Carbon | Fluorination | N-fluorobenzenesulfonimide (NFSI) | α-fluoro-2-phosphonopropionic acid derivative |

| Phosphonate Moiety | Replacement with Phosphinate | - | Phosphinate-based analogue |

| Carboxylic Acid | Esterification | Standard esterification conditions | Ester derivative |

| Carbon Backbone | Alkylation | Baylis-Hillman reaction followed by hydrogenation | 2-Alkyl-3-phosphonopropanoic acid |

Heterocyclic Ring Incorporations in this compound Analogues

A prominent family of such analogues features the imidazo[1,2-a]pyridine (B132010) scaffold. Research has focused on synthesizing derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) and its fluorinated counterparts. researchgate.netfrontiersin.orgnih.gov The synthetic approach often involves modifying the C6 position of the imidazo[1,2-a]pyridine ring to explore structure-activity relationships. nih.gov

One established synthetic route begins with a 6-bromo-substituted imidazo[1,2-a]pyridine ester. This intermediate allows for the introduction of various substituents at the C6 position through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Mizoroki-Heck reactions. nih.gov For instance, coupling with appropriate boronic acids introduces aryl or heteroaryl groups. nih.gov Subsequent chemical transformations can include:

Reduction: Double bonds introduced during synthesis can be reduced using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of nickel(II) chloride (NiCl₂). frontiersin.orgnih.gov

Fluorination: A fluorine atom can be introduced adjacent to the phosphonate group using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) with a strong base such as sodium hydride (NaH). nih.gov

Deprotection: The final step typically involves the hydrolysis of ester groups to yield the free phosphonic and carboxylic acids. This is often achieved by refluxing in strong acid, such as 12 M hydrochloric acid, or through milder conditions for sensitive substrates. nih.govnih.gov

The synthesis of 2-fluoro-3-(6-substituted-imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropanoic acids demonstrates this multi-step approach, yielding a variety of analogues for biological evaluation. nih.gov

Biochemical and Biological Roles of 2 Phosphonopropionic Acid in Non Mammalian Systems

Enzymatic Interactions and Mechanisms of Action of 2-Phosphonopropionic Acid and Analogues

This compound and its structural analogues are recognized for their interactions with a variety of enzymes, often acting as inhibitors. Their structural similarity to natural substrates allows them to bind to enzyme active sites, modulating their catalytic activity. This section explores the specific enzymatic interactions and mechanisms of action of this compound and its derivatives in several key enzyme systems.

2-Amino-3-phosphonopropionic acid (AP3), an analogue of this compound, acts as a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). bohrium.com Specifically, DL-AP3 has been shown to antagonize mGlu1α and mGlu5 receptor responses in Xenopus oocytes. This antagonism can be overcome by high concentrations of glutamate, which is consistent with a competitive inhibition mechanism. bohrium.com The IC50 value for DL-AP3 antagonism of mGlu1α is 2.1 mM. bohrium.com AP3 is also known to inhibit glutamate-stimulated phosphoinositide turnover, a process mediated by metabotropic glutamate receptors. nih.gov The inhibitory effect of AP3 on mGluRs has been observed to be dependent on extracellular calcium concentrations. deepdyve.com Furthermore, AP3 has been shown to block the induction of homosynaptic long-term depression (LTD) in the rat hippocampus, a process that is believed to involve the activation of metabotropic glutamate receptors. nih.gov

Table 1: Inhibition of Metabotropic Glutamate Receptors by 2-Amino-3-phosphonopropionic Acid (AP3)

| Receptor Subtype | Organism/System | AP3 Analogue | Inhibition Type | IC50/Ki | Reference |

|---|---|---|---|---|---|

| mGlu1α | Xenopus oocytes | DL-AP3 | Competitive | IC50 = 2.1 mM | bohrium.com |

| mGlu5 | Xenopus oocytes | DL-AP3 | Competitive | - | bohrium.com |

| Metabotropic Glutamate Receptor | Rat Hippocampus | AP3 | - | - | nih.gov |

| Phospholipase C-Linked Metabotropic Glutamate Receptor | - | L-AP3, D,L-AP3 | - | - | deepdyve.com |

The metabotropic glutamate receptor antagonist L-2-amino-3-phosphonopropionic acid (L-AP3) also functions as an inhibitor of phosphoserine phosphatase. nih.gov This enzyme is crucial in the primary pathway for L-serine biosynthesis. nih.gov Research has demonstrated that L-AP3 inhibits phosphoserine phosphatase with a Ki of 151 microM when D-phosphoserine is used as the substrate. nih.gov Interestingly, the D-enantiomer, D-AP3, is a more potent inhibitor with a Ki of 48 microM, while the racemic mixture, DL-AP3, exhibits intermediate potency. nih.gov This stereoselectivity is opposite to that observed at metabotropic receptors. nih.gov D-AP3 acts as a competitive inhibitor, decreasing the apparent affinity for both D- and L-phosphoserine without significantly altering the maximal velocity. nih.gov The inhibitory potency of all three forms (D-, L-, and DL-AP3) is 6- to 8-fold greater with D-phosphoserine as the substrate compared to L-phosphoserine, suggesting a potential selectivity for phosphoserine phosphatase isoforms that preferentially act on D-phosphoserine. nih.gov

Table 2: Inhibition of Phosphoserine Phosphatase by 2-Amino-3-phosphonopropionic Acid (AP3) Analogues

| AP3 Analogue | Substrate | Inhibition Type | Ki Value | Reference |

|---|---|---|---|---|

| L-AP3 | D-phosphoserine | Competitive | 151 µM | nih.gov |

| D-AP3 | D-phosphoserine | Competitive | 48 µM | nih.gov |

| DL-AP3 | D-phosphoserine | Competitive | Intermediate | nih.gov |

Derivatives of this compound, specifically phosphonocarboxylates, have been identified as modulators of Rab geranylgeranyl transferase (RGGT) activity. nih.govnih.gov RGGT is an enzyme that catalyzes the attachment of geranylgeranyl groups to Rab proteins, a post-translational modification crucial for their function. nih.govnih.govwikipedia.org One such derivative, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid ((+)-3-IPEHPC), is a potent inhibitor of RGGT. nih.govnih.gov Studies have shown that these phosphonocarboxylate inhibitors, including (+)-3-IPEHPC, act by preventing the second geranylgeranyl transfer onto Rab proteins that have two C-terminal cysteines. nih.govnih.gov This is supported by the finding that the geranylgeranylation of Rab proteins with a single cysteine is not affected by these inhibitors. nih.govnih.gov The inhibition by (+)-3-IPEHPC is described as mixed-type with respect to geranylgeranyl pyrophosphate (GGPP) and uncompetitive with respect to the Rab substrate. nih.govnih.gov This suggests that the inhibitor binds to a site on RGGT that is distinct from the GGPP-binding site, possibly a GG-cysteine binding site that is necessary for the second geranylgeranylation step. nih.govnih.gov

Table 3: Modulation of Rab Geranylgeranyl Transferase (RGGT) by this compound Derivatives

| Compound | Action | Mechanism | Reference |

|---|---|---|---|

| 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid ((+)-3-IPEHPC) | Inhibition of the second geranylgeranyl transfer | Mixed-type inhibition with respect to GGPP, uncompetitive with respect to Rab substrate | nih.govnih.gov |

| Phosphonocarboxylates | Inhibition of the second geranylgeranyl transfer | Binds to a site distinct from the GGPP-binding site | nih.govnih.gov |

Analogues of this compound, particularly those based on the structure of 2-benzylsuccinate, are potent inhibitors of carboxypeptidase A. portlandpress.comportlandpress.com The compound (2RS)-2-benzyl-3-phosphonopropionic acid exhibits strong inhibition with a Ki of 0.22 µM, making it one of the most potent reversible inhibitors known for this enzyme. portlandpress.comportlandpress.com The monoethyl ester of this compound is also a potent inhibitor. portlandpress.comportlandpress.com These phosphonic acids are thought to act as either multisubstrate analogues, due to their structural similarity to the products of the enzymatic reaction, or as transition-state analogues, owing to the tetrahedral geometry of the phosphorus atom which mimics the tetrahedral transition state of the hydrolysis reaction catalyzed by carboxypeptidase A. portlandpress.com The binding of these inhibitors is pH-dependent, with studies on 2-DL-2-benzyl-3-phosphonopropionic acid showing that two enzymatic functional groups with pKa values of 5.90 and 9.79 must be protonated for the inhibitor to bind. nih.govnih.gov

Table 4: Inhibition of Carboxypeptidase A by this compound Analogues

| Inhibitor | Ki Value | Proposed Mechanism | Reference |

|---|---|---|---|

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 µM | Multisubstrate or transition-state analogue | portlandpress.comportlandpress.com |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 µM | Multisubstrate or transition-state analogue | portlandpress.com |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 µM | Multisubstrate or transition-state analogue | portlandpress.com |

| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 µM | - | portlandpress.comportlandpress.com |

Phosphonate (B1237965) analogues of 2-oxo acids are effective and selective inhibitors of 2-oxo acid dehydrogenase complexes. nih.govnih.govfrontiersin.org These enzymes are critical metabolic control points. nih.gov The phosphonate group in these analogues replaces the carboxyl group of the natural substrate, leading to the formation of non-cleavable intermediates that mimic the enzyme's transition state. frontiersin.org For example, phosphonate analogues of pyruvate (B1213749) and 2-oxoglutarate specifically inhibit their corresponding dehydrogenases. nih.govfrontiersin.org The selectivity of these inhibitors is high, as they show significantly lower affinity for non-cognate dehydrogenases. oncotarget.com For instance, phosphonate analogues of C5-C7 dicarboxylic 2-oxo acids competitively inhibit both 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH). nih.gov Structural analysis has revealed that differences in the active sites of these isoenzymes, such as the substitution of a tyrosine residue in OGDH for a serine in OADH, determine the preferential binding of certain analogues. nih.gov

Table 5: Interaction of Phosphonate Analogues with 2-Oxo Acid Dehydrogenases

| Analogue Type | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Phosphonate analogues of 2-oxo acids | 2-Oxo acid dehydrogenase complexes | Formation of non-cleavable transition state mimics | nih.govfrontiersin.org |

| Phosphonate analogues of pyruvate | Pyruvate dehydrogenase | Competitive inhibition | oncotarget.com |

| Phosphonate analogues of 2-oxoglutarate | 2-Oxoglutarate dehydrogenase | Competitive inhibition | nih.govfrontiersin.org |

| Phosphonate analogues of C5-C7 dicarboxylic 2-oxo acids | 2-Oxoglutarate dehydrogenase (OGDH) and 2-Oxoadipate dehydrogenase (OADH) | Competitive inhibition | nih.gov |

Structural Biology of Enzyme-2-Phosphonopropionic Acid Complexes

The interaction of this compound and its analogs with various enzymes has been elucidated through detailed structural studies. These investigations provide critical insights into the molecular basis of enzyme inhibition and ligand recognition.

Crystallographic Analysis of Active Site Interactions

X-ray crystallography has been instrumental in visualizing the binding of phosphonate inhibitors, including this compound (2-PPP) and its close analog 2-amino-3-phosphonopropionic acid (AP3), within the active sites of several enzymes. These structures reveal key interactions that are fundamental to their inhibitory mechanisms.

In studies of fosfomycin (B1673569) resistance enzymes, such as FosM from Mycobacterium abscessus, 2-PPP has been identified as a potent inhibitor. nih.gov Docking studies and crystal structures of related enzymes show that the phosphonate group of these inhibitors positions itself in the active site, mimicking the natural substrate. nih.govnih.gov Key residues, including Arginine and Tyrosine, form hydrogen bonds with the phosphonate moiety. nih.gov A notable interaction involves bidentate coordination with a metal cofactor, typically Mn²⁺ or Zn²⁺, which is crucial for potent inhibition. nih.govnih.gov The distance between the carboxylate oxygen of the inhibitor and the active site metal ion correlates with inhibitory strength; for 2-PPP, this distance is approximately 3.8 Å in FosM. nih.gov

Similarly, the crystal structure of human phosphoserine phosphatase (HPSP) in complex with the competitive inhibitor 2-amino-3-phosphonopropionic acid (AP3) has been resolved, providing a clear picture of how these phosphonates occupy the active site. rhea-db.org

| Enzyme | Ligand | Key Interacting Residues | Metal Cofactor Interaction | Reference |

|---|---|---|---|---|

| FosM (M. abscessus) | This compound (2-PPP) | Arg96, Tyr107, Arg126, Thr8 | Bidentate coordination with Mn²⁺/Zn²⁺ | nih.gov |

| FosB (S. aureus) | Phosphonate Inhibitors | Asn50, L-cysteine | Bidentate metal chelation | nih.govnih.gov |

| Human Phosphoserine Phosphatase (HPSP) | 2-Amino-3-phosphonopropionic acid (AP3) | Not specified | Mg²⁺-dependent | rhea-db.org |

Spectroscopic Probing of Ligand-Enzyme Binding

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to probe the binding and inhibitory effects of this compound on enzyme kinetics.

³¹P-NMR spectroscopy has been effectively used to monitor the inhibition of the fosfomycin resistance enzyme, FosM. nih.gov These experiments qualitatively assess changes in enzyme activity by observing the conversion of substrate to product over time. In the presence of this compound (2-PPP), a significant reduction in the rate of product formation is observed. nih.gov Studies showed that at a concentration of 500 μM, 2-PPP reduced the apparent catalytic rate (kcat) of FosM from a baseline of 3.9 s⁻¹ to 3.2 s⁻¹. nih.gov This technique provides direct evidence of enzyme inhibition and allows for the comparison of the relative potencies of different phosphonate compounds. nih.gov

Role in Microbial Metabolism and Biogeochemical Cycles

Phosphonates are a critical component of the phosphorus cycle, especially in marine environments where inorganic phosphate (B84403) can be scarce. nih.govnih.gov Microorganisms have evolved specific pathways for both the synthesis and degradation of these stable C-P compounds.

Biosynthesis of this compound by Microorganisms

The biosynthesis of virtually all-natural phosphonates originates from the enzymatic rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy). nih.govoup.com This key reaction is catalyzed by the enzyme PEP mutase. nih.gov Phosphonopyruvate serves as a central intermediate for a diverse array of phosphonate natural products. nih.govnih.gov

While a direct biosynthetic pathway for this compound is not well-documented, the pathway for its close structural analog, 2-amino-3-phosphonopropionic acid (also known as L-phosphonoalanine or P-Ala), is well-established, particularly in bacteria like Bacillus. oup.comacs.org This pathway involves two primary steps:

Phosphonopyruvate Formation : PEP is converted to PnPy by PEP mutase (phosphoenolpyruvate-phosphomutase). nih.govmsu.ru

Transamination : PnPy undergoes transamination to form L-phosphonoalanine, a reaction catalyzed by a dedicated transaminase. acs.orgacs.org

Recently, the complete biosynthetic pathway for phosphonoalamides, which are peptides containing L-phosphonoalanine, was elucidated in Bacillus. acs.org This work confirmed the roles of specific enzymes, PnfC (a PEP mutase) and PnfD (a transaminase), in producing L-phosphonoalanine from primary metabolites. acs.org

| Enzyme | Reaction Catalyzed | Starting Substrate | Product | Reference |

|---|---|---|---|---|

| PEP Mutase (e.g., PnfC) | Intramolecular rearrangement | Phosphoenolpyruvate (PEP) | Phosphonopyruvate (PnPy) | nih.govacs.org |

| Phosphonopyruvate Transaminase (e.g., PnfD) | Transamination | Phosphonopyruvate (PnPy) | L-Phosphonoalanine | acs.orgacs.org |

Catabolism and Biodegradation Pathways of this compound in Prokaryotes

Prokaryotic microorganisms are uniquely capable of cleaving the highly stable carbon-phosphorus bond, allowing them to utilize phosphonates as a phosphorus source. msu.ru Several enzymatic pathways exist for phosphonate degradation, with the C-P lyase pathway being one of the most significant. researchgate.net

The C-P lyase pathway is a multi-enzyme complex encoded by the phn operon (typically phnC through phnP) in many bacteria, including Escherichia coli. nih.govresearchgate.net This pathway is notable for its broad substrate specificity, enabling the degradation of a wide range of alkyl, amino-alkyl, and aryl phosphonates. nih.govasm.org Its expression is typically induced under conditions of phosphate starvation, highlighting its role in phosphorus acquisition. nih.gov

The mechanism involves the cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate. asm.org The core C-P lyase complex (composed of PhnG, PhnH, PhnI, and PhnJ) is thought to catalyze the transfer of the phosphonate group to an acceptor molecule like ATP, followed by a radical-based cleavage of the C-P bond. nih.gov Given its broad specificity for alkylphosphonic acids, the C-P lyase pathway is the primary mechanism by which bacteria can degrade compounds like this compound to release phosphate for cellular growth. nih.govasm.org

This compound as a Phosphorus Source for Microbial Growth

Organophosphonates, including this compound, represent a significant component of the dissolved organic phosphorus (DOP) pool in various environments, particularly in marine ecosystems. frontiersin.orgresearchgate.net Many microorganisms have evolved pathways to utilize these compounds as a source of phosphorus, a crucial and often limiting nutrient for growth. frontiersin.orgresearchgate.net

The ability to use 2-PPA as a sole phosphorus source has been demonstrated in specific bacterial isolates. For example, Burkholderia cepacia Pal6 is capable of growing on this compound when it is supplied as the only source of phosphorus. nih.gov This bacterium demonstrates robust growth, comparable to that achieved with inorganic phosphate, indicating an efficient metabolic pathway for the liberation and assimilation of phosphorus from this phosphonate. nih.gov

The utilization of various organophosphonates by B. cepacia Pal6 as a sole phosphorus source is detailed in the table below.

| Substrate (1 mM) | Growth (µg of protein/ml) |

| Inorganic phosphate | 200 |

| This compound | 200 |

| 2-Aminoethylphosphonic acid (2AEP) | 200 |

| Phenylphosphonic acid | 160 |

| Hydroxymethylphosphonic acid | 160 |

| Methylphosphonic acid | 120 |

| Phosphonoacetic acid | 120 |

| 1-Aminobutylphosphonic acid | 30 |

| Aminomethylphosphonic acid | 30 |

| 3-Aminopropylphosphonic acid | 20 |

| Ethylphosphonic acid | 10 |

| 2-Amino-4-phosphonobutyric acid | 10 |

| Phosphonoformic acid | 10 |

| 4-Aminobutylphosphonic acid | 10 |

| Data sourced from a study on the substrate utilization of B. cepacia Pal6. nih.gov |

In broader ecological contexts, such as marine environments, the ability to metabolize phosphonates like 2-PPA and its amino-derivative, phosphonoalanine, is widespread among bacteria and some phytoplankton. frontiersin.orgresearchgate.net This capability is crucial for survival in oligotrophic regions where inorganic phosphorus is scarce. The degradation of these compounds releases inorganic phosphate, which directly fuels primary productivity and influences biogeochemical cycles. frontiersin.org

Influence of this compound on Microbial Community Dynamics

The introduction of a specific nutrient source, such as this compound, into a microbial environment can significantly influence the composition and dynamics of the microbial community. While direct studies focusing exclusively on the ecological impact of 2-PPA are limited, the principles of microbial ecology suggest that its presence would create a selective pressure favoring microorganisms capable of its catabolism.

The availability of phosphonates as a phosphorus source can shape the microbial community structure. In environments with limited inorganic phosphate, organisms that can utilize phosphonates gain a competitive advantage. researchgate.net The application of compounds like pyroligneous acid, which contains various organic acids, has been shown to alter soil microbial diversity, with lower concentrations promoting the growth of beneficial plant growth-promoting bacteria. mdpi.com Similarly, the presence of specific phenolic acids in soil can change the relative abundance of different bacterial and fungal phyla. frontiersin.org

It can be inferred that the addition of 2-PPA to a soil or aquatic environment would lead to an enrichment of bacteria possessing the enzymatic machinery for its degradation, such as those expressing phosphonopyruvate hydrolase or utilizing the reverse activity of PEP phosphomutase. This would likely lead to a shift in the microbial community, potentially altering the relative abundances of dominant phyla such as Proteobacteria, Actinobacteria, and Acidobacteria, which are known to respond to changes in soil chemistry and nutrient availability. mdpi.commdpi.com For instance, in soils with a history of glyphosate (B1671968) application, a phosphonate herbicide, an increase in the heterotrophic bacterial population capable of utilizing it as a phosphorus source has been observed. researchgate.net This suggests that the sustained presence of a specific phosphonate can lead to the adaptation and proliferation of specialized microbial communities.

Interactions of this compound with Biogenic Structures

Chelation Properties of this compound with Metal Ions

Phosphonic acids, including this compound, are recognized for their strong chelating properties, enabling them to form stable complexes with a variety of metal ions. scispace.com This ability stems from the negatively charged phosphonate group (-PO₃²⁻), which can coordinate with positively charged metal cations. The interaction is primarily electrostatic but can also involve the formation of coordinate bonds. scispace.com

The chelation behavior of phosphonates is influenced by several factors, including the pH of the solution, which determines the protonation state of the phosphonic acid group, and the nature of the metal ion, such as its charge and ionic radius. scispace.comwikipedia.org Generally, phosphonates exhibit a high affinity for divalent and trivalent metal ions. researchgate.net

While specific stability constants for this compound complexes are not extensively documented in readily available literature, the general behavior of related phosphonate compounds provides insight into its potential interactions. The stability of metal complexes with phosphonates is often compared to their carboxylate analogues, with phosphonates typically forming more stable complexes, particularly in the physiological pH range. scispace.com The table below provides examples of the chelation tendencies of various phosphonate-containing ligands with different metal ions.

| Ligand | Metal Ion | Log K (Stability Constant) |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Ca²⁺ | 6.0 |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Mg²⁺ | 5.7 |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Zn²⁺ | 10.7 |

| Nitrilotris(methylenephosphonic acid) (ATMP) | Ca²⁺ | 7.1 |

| Nitrilotris(methylenephosphonic acid) (ATMP) | Mg²⁺ | 7.3 |

| Nitrilotris(methylenephosphonic acid) (ATMP) | Zn²⁺ | 16.4 |

| β-styrylphosphonic acid | Mg²⁺ | 2.53 |

| β-styrylphosphonic acid | Ca²⁺ | 2.50 |

| β-styrylphosphonic acid | Co²⁺ | 3.30 |

| β-styrylphosphonic acid | Ni²⁺ | 3.48 |

| This table presents a compilation of stability constants for various phosphonate ligands with different metal ions, illustrating the general chelating strength of the phosphonate group. Data sourced from multiple studies. researchgate.netnih.gov |

The presence of a carboxyl group in this compound in addition to the phosphonate group can allow for multidentate coordination, potentially enhancing the stability of the resulting metal complexes. scispace.com These chelation properties are fundamental to the roles phosphonates play in various biological and environmental processes.

Role in Biominerals and Calcification Processes (Non-Clinical Context)

Biomineralization is the process by which living organisms produce minerals, often to form hard tissues like shells and skeletons. google.com In many non-mammalian systems, this involves the deposition of calcium carbonate or calcium phosphate. Acidic proteins rich in phosphate and carboxylate groups are known to play a crucial role in controlling the nucleation and growth of these biominerals. google.com

Derivatives of this compound have been shown to influence biomineralization processes. For instance, 3-phosphonopropionic acid has been used to functionalize chitosan, a biopolymer, to create hydrogels that promote the deposition of amorphous apatite, a form of calcium phosphate. nih.govresearchgate.net This indicates that the phosphonate moiety can actively participate in the nucleation and growth of calcium phosphate minerals.

Furthermore, in a patent related to the stabilization of amorphous calcium carbonate (ACC), a transient precursor phase in many biomineralization pathways, DL-2-amino-3-phosphonopropionic acid is listed as a potential stabilizer. google.com The ability to stabilize ACC is critical in controlling the final crystalline form and morphology of biominerals like calcite and aragonite in invertebrate shells.

The structural features of this compound, with its phosphonate and carboxylate groups, mimic those of the acidic phosphoproteins that are central to natural biomineralization. google.com These molecules are thought to bind to calcium ions and mineral surfaces, thereby modulating crystal growth. In some invertebrates, such as velvet worms, phosphonates have been identified as a component of their biological glue, where they are thought to contribute to the cross-linking of proteins through electrostatic interactions, a process that shares similarities with the initial stages of matrix-mediated biomineralization. chemistryviews.org The presence of phosphonates in such organisms suggests a broader role for these compounds in the formation and function of biogenic structures. researchgate.netchemistryviews.org

Advanced Applications and Functionalization of 2 Phosphonopropionic Acid

Integration of 2-Phosphonopropionic Acid into Polymer Science

The incorporation of phosphonic acid moieties into polymer structures is a well-established strategy for imparting a range of desirable properties, including flame retardancy, adhesion, hydrophilicity, and ion-exchange capabilities. mdpi.com While direct polymerization of this compound is not a common route, its integration into polymer matrices can be achieved through two primary pathways: the synthesis and subsequent polymerization of a monomer derived from this compound, or the post-polymerization modification of an existing polymer, often via grafting techniques. nih.govnih.gov

The synthesis of polymers containing phosphonic acid side-chains is typically accomplished by the polymerization of vinyl monomers, such as vinylphosphonic acid (VPA), or phosphorylated acrylates. mdpi.comencyclopedia.pub For a non-vinyl compound like this compound, a viable method for its incorporation is through chemical modification of a pre-existing polymer backbone.

One of the most versatile methods for this is "grafting to," a process where the this compound molecule is covalently bonded onto a polymer chain that has reactive functional groups. nih.govyoutube.com For example, a polymer containing hydroxyl (-OH) or amine (-NH2) groups can be reacted with the carboxylic acid group of this compound to form an ester or amide linkage, respectively. This leaves the phosphonic acid group pendant from the polymer chain, where it can exert its functional properties. The general steps for such a grafting process are outlined below.

Table 1: Conceptual "Grafting To" Synthesis Approach

| Step | Description | Reactants | Linkage Formed |

|---|---|---|---|

| 1 | Polymer Backbone Selection | Polymer with reactive sites (e.g., Poly(vinyl alcohol), Chitosan) | - |

| 2 | Activation (Optional) | Activating agent for carboxylic acid (e.g., carbodiimide) | Activated ester |

| 3 | Grafting Reaction | Activated this compound, Polymer backbone | Ester or Amide |

This approach allows for the modification of commercially available polymers, tailoring their surface properties and bulk characteristics without fundamentally altering the main polymer chain. plantarchives.org

The introduction of the phosphonic acid group from this compound into a polymer matrix is expected to significantly enhance several key properties, based on the known behavior of other phosphonic acid-containing polymers.

Improved Adhesion: Phosphonic acid groups are known to have a strong affinity for metal oxide surfaces, making them excellent adhesion promoters, particularly in dental applications and for coatings on metals like titanium and aluminum. rsc.org This strong interaction is due to the formation of coordinate bonds between the phosphonic acid and the metal oxide surface layer.

Flame Retardancy: Phosphorus-containing compounds are effective flame retardants. In the event of combustion, they can promote the formation of a protective char layer on the polymer's surface. This char layer acts as a physical barrier, insulating the underlying material from heat and limiting the diffusion of flammable gases, thus slowing or preventing the spread of fire.

Increased Hydrophilicity and Ion-Exchange Capacity: The acidic and polar nature of the phosphonic acid group increases the polymer's affinity for water, enhancing its hydrophilicity. This also creates sites for ion exchange, which can be utilized in applications such as membranes for fuel cells, separation processes, or for the chelation of metal ions. mdpi.com

Coordination Chemistry of this compound as a Ligand

The field of coordination chemistry extensively studies how organic ligands assemble with metal ions to form complex structures, including discrete coordination complexes and extended networks known as metal-organic frameworks (MOFs) or coordination polymers. nih.govmdpi.com Molecules containing phosphonate (B1237965) and carboxylate groups are of particular interest as ligands due to their ability to bind strongly to metal centers through their oxygen donor atoms.

While the coordination chemistry of phosphonates is a rich area of research, and the closely related isomer, 3-phosphonopropionic acid, is known to form a variety of coordination polymers with divalent metals, a review of available scientific literature indicates a lack of structurally elucidated coordination complexes or polymers formed specifically with this compound. Therefore, a detailed structural analysis for this specific compound is not available at present.

This subsection is intentionally left blank as no specific research data on the formation of these complexes could be identified.

This subsection is intentionally left blank as no specific crystallographic data for these coordination polymers could be identified.

Surface Chemistry and Adsorption Phenomena Involving this compound

The phosphonic acid functional group is exceptionally effective at modifying the surfaces of metal oxides. This is due to its ability to form strong, stable bonds with the surface, leading to the creation of well-ordered thin films known as self-assembled monolayers (SAMs). nih.govmdpi.com These monolayers can fundamentally alter the surface properties of the underlying material, such as its wettability, corrosivity, and biocompatibility.

This compound is a bifunctional molecule, possessing both a phosphonic acid "headgroup" for strong surface anchoring and a carboxylic acid "tailgroup" that can impart functionality to the newly formed surface. Research has demonstrated the successful formation of SAMs of this compound on the native oxide surface of titanium. princeton.edu

The adsorption mechanism involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups (-OH) present on the metal oxide surface. researchgate.net This results in the formation of robust P-O-Metal bonds. In a key study, it was shown that this compound preferentially attaches to the titanium oxide surface through its phosphonic acid group. princeton.edu Infrared spectroscopy analysis confirmed the presence of uncoordinated, hydrogen-bonded carboxylic acid groups, indicating that the carboxylic acid moiety points away from the surface. princeton.edu This preferential binding highlights the stronger affinity of the phosphonic acid group for the metal oxide compared to the carboxylic acid group.

This selective adsorption is critical as it creates a new surface terminated by carboxylic acid groups, which can be used for further chemical reactions or to control surface properties like hydrophilicity.

The ability of phosphonic acids to form dense, passivating layers also makes them effective corrosion inhibitors. asianpubs.org The self-assembled monolayer acts as a physical barrier that protects the underlying metal from corrosive agents in the environment. nih.govmdpi.com The strong chemisorption of the phosphonate headgroup ensures the durability of this protective film. mdpi.com

Data sourced from a study on the native oxide surface of titanium. princeton.edu

Catalytic Applications of this compound and its Derivatives

While direct catalytic applications of this compound are not extensively documented in scientific literature, the functional groups inherent in this molecule and its derivatives—namely the phosphonic acid and carboxylic acid moieties—suggest potential roles in various catalytic systems. The broader class of phosphonic acids and their derivatives have established applications in catalysis, both as organocatalysts and as ligands for metal-based catalysts.

The presence of a chiral center in this compound and its derivatives makes them interesting candidates for asymmetric catalysis. Research in this area has primarily focused on the synthesis of enantiomerically enriched derivatives of this compound, rather than their direct use as catalysts. However, these synthetic efforts highlight the potential for these chiral phosphonates to serve as ligands for transition metal catalysts, which could then be applied in a variety of asymmetric transformations.

For instance, derivatives of this compound could be incorporated as ligands in metal complexes, such as those of rhodium, ruthenium, or palladium, to create catalysts for reactions like asymmetric hydrogenation, a key process in the synthesis of chiral molecules. The phosphonate group can coordinate to a metal center, and the chirality at the C2 position could influence the stereochemical outcome of the catalyzed reaction.

Furthermore, the phosphonic acid group can be utilized to anchor these molecules onto solid supports, creating heterogeneous catalysts. These immobilized catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability, which are important considerations in sustainable chemistry.

Although specific research data on the catalytic performance of this compound and its derivatives is limited, a hypothetical study could investigate their use as ligands in a reaction such as asymmetric hydrogenation. The findings of such a study could be presented as follows, illustrating the potential for these compounds in catalysis.

Hypothetical Research Findings: Asymmetric Hydrogenation of a Prochiral Olefin using a Rhodium Catalyst with a Chiral this compound-Derived Ligand

| Entry | Ligand (Derivative of this compound) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-2-(diethoxyphosphoryl)propanoic acid | Methanol | 25 | >99 | 85 (S) |

| 2 | (S)-2-(diethoxyphosphoryl)propanoic acid | Methanol | 25 | >99 | 84 (R) |

| 3 | (R)-2-(dihydroxyphosphoryl)propanoic acid | Toluene | 50 | 95 | 78 (S) |

| 4 | (S)-2-(dihydroxyphosphoryl)propanoic acid | Toluene | 50 | 92 | 75 (R) |

| 5 | (R)-2-(dimethoxyphosphoryl)propanoic acid | Dichloromethane | 25 | >99 | 88 (S) |

This illustrative table showcases how the structure of the this compound derivative, the solvent, and the reaction temperature could influence the efficiency and stereoselectivity of a catalytic process. Further research is needed to explore and validate the catalytic potential of this class of compounds.

Advanced Analytical Methodologies for 2 Phosphonopropionic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2-Phosphonopropionic acid from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization

HPLC is a cornerstone of analytical chemistry, enabling the separation of compounds based on their differential partitioning between a stationary and a mobile phase torontech.com. For compounds like this compound that lack a native chromophore for UV-Vis detection, fluorescence derivatization offers a highly sensitive alternative. This process involves a chemical reaction to attach a fluorescent tag to the analyte, significantly enhancing its detectability lcms.cznih.gov.

While direct HPLC-fluorescence methods for this compound are not extensively documented, the principles can be illustrated by methods developed for structurally similar aminophosphonates, such as 2-amino-3-phosphonopropionic acid (2-AP3). A pre-column derivatization approach using o-phthalaldehyde-ethanethiol (OPA-ET) has been successfully employed for the determination of 2-AP3 in aqueous samples nih.gov. This method demonstrates excellent linearity (R² > 0.999) and low limits of detection nih.gov. The derivatization procedure and HPLC conditions, including mobile phase composition and pH, are carefully optimized to achieve the best separation and fluorescence response nih.gov.

| Parameter | Condition for a Related Aminophosphonate (2-AP3) |

| Derivatization Reagent | o-phthalaldehyde-ethanethiol (OPA-ET) nih.gov |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Gradient of ammonium (B1175870) acetate (B1210297) buffer and methanol/acetonitrile nih.gov |

| Detection | Fluorescence Detector (FLD) |

| Excitation Wavelength | Optimized for the specific fluorescent derivative nih.gov |

| Emission Wavelength | Optimized for the specific fluorescent derivative nih.gov |

This table presents typical HPLC conditions for a structurally similar compound, 2-amino-3-phosphonopropionic acid, to illustrate the principles of fluorescence derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become an indispensable tool for the analysis of organophosphorus compounds, offering unparalleled sensitivity and selectivity nih.govdtu.dk. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry nih.govjohnshopkins.edu. For this compound, LC-MS/MS methods would typically employ a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for separation, followed by detection using a mass spectrometer windows.netsielc.com.

Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of phosphonic acids, as it efficiently generates deprotonated molecules [M-H]⁻ nih.gov. In the tandem mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. Multiple Reaction Monitoring (MRM) is then used to selectively detect these transitions, which provides high specificity and reduces matrix interference johnshopkins.eduwindows.net.

| Parameter | Typical Value/Condition |

| LC System | |

| Column | Reversed-phase C18 or HILIC windows.netsielc.com |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid nih.gov |

| Gradient | Optimized for separation from matrix components |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode nih.gov |

| Precursor Ion [M-H]⁻ | m/z 153 |

| Product Ions | Characteristic fragments of this compound |

| Detection Mode | Multiple Reaction Monitoring (MRM) johnshopkins.eduwindows.net |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are vital for confirming the chemical structure of this compound and can also be adapted for quantitative measurements. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl (CH₃), methine (CH), and acidic protons (OH). The coupling between these protons would provide information about their connectivity.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the three carbon atoms in the molecule: the carboxyl carbon, the carbon bearing the phosphono group, and the methyl carbon.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and would show a single resonance for the phosphonic acid group. The chemical shift of this signal is characteristic of phosphonates huji.ac.il. The coupling between the phosphorus and adjacent protons (²JP-H) can also be observed in both the ¹H and ³¹P spectra, providing further structural confirmation huji.ac.il.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 1-2 (CH₃), 2-3 (CH), 10-13 (COOH), 9-12 (PO₃H₂) | Splitting patterns due to H-H and H-P coupling. |

| ¹³C | 15-25 (CH₃), 40-50 (CH-P), 170-180 (COOH) | C-P coupling can be observed. |

| ³¹P | 15-30 | A single resonance, chemical shift is sensitive to pH. nih.gov |

Note: Expected chemical shift ranges are approximate and can vary depending on the solvent and pH.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the phosphonic acid and carboxylic acid groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the P=O, P-O-H, C=O, and O-H stretching and bending vibrations nih.govuhmreactiondynamics.org. The broad O-H stretching bands from both the carboxylic and phosphonic acid groups are a prominent feature. The P=O stretching vibration is typically observed in the 900-1300 cm⁻¹ region nih.govnist.gov.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the phosphonic acid group and the carbon skeleton. The P=O stretch is also observable in the Raman spectrum, and the C-P bond vibration can also be detected nih.gov.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | IR |

| C-H stretch | 2800-3000 | IR, Raman |

| C=O stretch | 1700-1730 | IR, Raman |

| P=O stretch | 900-1300 nih.govnist.gov | IR, Raman |

| P-O-H stretch | 2500-2700 (broad) | IR |

| C-O stretch | 1210-1320 | IR |

| C-P stretch | 650-800 | Raman |

Radiometric and Isotopic Labeling Techniques in Metabolic Studies

Radiometric and isotopic labeling techniques are invaluable for tracing the metabolic fate of this compound in biological systems wikipedia.org. These methods involve introducing a labeled version of the molecule, containing a radioactive isotope (e.g., ¹⁴C or ³²P) or a stable isotope (e.g., ¹³C or ¹⁵N), into a biological system wikipedia.orgcreative-proteomics.com.

By tracking the distribution of the label in various metabolites and cellular components over time, it is possible to elucidate metabolic pathways, determine rates of turnover, and identify downstream products nih.govnih.gov. For instance, a study on the metabolism of the related compound 2-amino-3-phosphono-[³-¹⁴C]propionic acid in rats demonstrated the cleavage of the carbon-phosphorus bond by monitoring the radioactivity in expired CO₂ nih.gov. The incorporation of the ¹⁴C label into various metabolites helped to elucidate the decomposition mechanism of the compound nih.gov.

Stable isotope labeling, coupled with mass spectrometry or NMR, allows for the detailed mapping of metabolic fluxes without the use of radioactive materials escholarship.org. For example, cells could be cultured in media containing ¹³C-labeled this compound, and the incorporation of the ¹³C label into downstream metabolites can be monitored by LC-MS or NMR.

| Isotope | Type | Detection Method | Application in Metabolic Studies |

| ¹⁴C | Radioactive | Scintillation Counting, Autoradiography | Tracing the carbon skeleton, studying C-P bond cleavage. nih.gov |

| ³²P | Radioactive | Scintillation Counting, Autoradiography | Tracing the phosphate (B84403) group, studying phosphorylation. nih.gov |

| ¹³C | Stable | Mass Spectrometry, NMR Spectroscopy | Metabolic flux analysis, pathway elucidation. escholarship.org |

| ¹⁵N | Stable | Mass Spectrometry, NMR Spectroscopy | Tracing nitrogen metabolism (if an amino derivative is studied). |

| ²H (Deuterium) | Stable | Mass Spectrometry, NMR Spectroscopy | Investigating reaction mechanisms. wikipedia.org |

Computational and Theoretical Studies on 2 Phosphonopropionic Acid

Molecular Modeling and Docking Simulations of 2-Phosphonopropionic Acid Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

While specific docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the interactions of similar phosphonate-containing molecules with various enzymes have been investigated. Phosphonates are known to act as inhibitors for a range of enzymes, often by mimicking the tetrahedral transition state of substrate hydrolysis.

For instance, phosphonate (B1237965) inhibitors have been successfully docked into the active sites of enzymes such as COVID-19 main protease (Mpro) and fructose-1,6-bisphosphatase. nih.govucl.ac.uk These studies reveal that the phosphonate group is crucial for binding, often forming key interactions with the receptor. ucl.ac.uk In the case of this compound, it is hypothesized that the phosphonate group would engage in hydrogen bonding and electrostatic interactions with positively charged or polar residues in an enzyme's active site. The carboxyl group would provide an additional point of interaction, potentially anchoring the molecule within the binding pocket.

A hypothetical docking scenario of this compound into an enzyme active site would likely involve the following interactions:

Hydrogen Bonding: The P-OH and C=O groups can act as both hydrogen bond donors and acceptors.

Electrostatic Interactions: The negatively charged phosphonate and carboxylate groups at physiological pH would interact favorably with positively charged amino acid residues like Arginine and Lysine.

Van der Waals Interactions: The ethylidene backbone of the molecule would engage in weaker van der Waals forces with nonpolar residues.

The following table summarizes potential interactions based on studies of analogous phosphonate inhibitors.

| Interaction Type | Potential Interacting Residues in an Enzyme Active Site | Functional Group on this compound |

| Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Serine | P-OH |

| Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine | P=O, C=O |

| Electrostatic (Ionic) | Arginine, Lysine | Phosphonate group, Carboxylate group |

| Van der Waals | Alanine, Valine, Leucine, Isoleucine | Methyl group, Methylene group |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, and reactivity.

The geometry of the phosphonic acid group is a distorted tetrahedron around the phosphorus atom. researchgate.net The electronic properties of this compound are expected to be influenced by the electron-withdrawing nature of both the phosphonic acid and carboxylic acid groups. This would result in a polarized molecule with significant negative charge localized on the oxygen atoms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For phosphonate derivatives, these parameters have been shown to be important in quantitative structure-activity relationship (QSAR) models. nih.gov

A summary of expected electronic properties, based on calculations of similar small phosphonic acids, is presented below.

| Property | Predicted Characteristic for this compound | Significance |

| Molecular Geometry | Distorted tetrahedral geometry around the phosphorus atom. | Influences how the molecule fits into a binding site. |

| Charge Distribution | Significant negative charge on the oxygen atoms of the phosphonate and carboxylate groups. | Dictates the nature of electrostatic interactions with other molecules. |

| HOMO Energy | Relatively low, indicating moderate electron-donating ability. | Relates to its reactivity in oxidation reactions. |

| LUMO Energy | Relatively low, suggesting a propensity to accept electrons. | Influences its reactivity in reduction reactions and interactions with nucleophiles. |

| HOMO-LUMO Gap | Moderate to large, suggesting good chemical stability. | A larger gap implies lower reactivity. |

Molecular Dynamics Simulations of this compound in Aqueous and Biological Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations allow for the investigation of the dynamic behavior of molecules in different environments, such as in aqueous solution or within a biological system like a cell membrane.

MD simulations of small phosphonates, such as dimethylmethylphosphonate (DMMP), in aqueous solutions have shown that the phosphonate group can form hydrogen bonds with surrounding water molecules. rsc.orgnih.gov It is expected that this compound would exhibit similar behavior, with both the phosphonate and carboxylate groups being well-solvated in water. The hydrogen bonding network with water would play a significant role in its solubility and conformational flexibility in an aqueous environment.

In a biological context, MD simulations could be used to study the interaction of this compound with a target protein over time, providing insights into the stability of the binding mode predicted by docking simulations. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

Simulations of various phosphonates interacting with biological systems, such as phospholipid bilayers, have also been performed to understand their membrane permeability and localization. Given its charged nature at physiological pH, this compound would be expected to have low passive membrane permeability.

The table below summarizes the expected dynamic behaviors of this compound based on simulations of analogous compounds.

| Environment | Predicted Dynamic Behavior of this compound |

| Aqueous Solution | The phosphonate and carboxylate groups will be extensively hydrated, forming multiple hydrogen bonds with water molecules. The molecule will exhibit conformational flexibility, with rotation around the C-C and C-P bonds. |

| Protein Active Site | Upon binding, the molecule's conformational freedom will be restricted. The interactions with the protein will be dynamic, with hydrogen bonds forming and breaking over the simulation time. The overall binding pose is expected to be stable if it is a potent inhibitor. |

| Lipid Bilayer | Due to its hydrophilic and charged nature, it is unlikely to readily cross a lipid bilayer via passive diffusion. It would likely interact with the polar head groups of the phospholipids (B1166683) at the membrane surface. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a lead compound. These studies aim to identify the key structural features of a molecule that are responsible for its biological effect. Computational approaches to SAR and QSAR involve building mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

For this compound, SAR studies would involve systematically modifying its structure and evaluating the effect of these modifications on its biological activity. For example, the length of the carbon chain, the nature of the acidic groups, and the presence of other substituents could be varied.

Studies on arylpropionic acids have shown that the distance between the acidic center and the aromatic ring is critical for activity. While this compound lacks an aromatic ring, the spatial relationship between the two acidic groups is likely to be important for its interaction with a biological target.

QSAR studies on phosphonate derivatives have demonstrated that molecular descriptors related to polarity and topology are significant in predicting their binding energy and inhibitory ability. nih.gov For a series of this compound analogs, a QSAR model could be developed to predict their activity based on calculated descriptors.

The following table outlines a hypothetical SAR study for this compound derivatives, indicating potential modifications and their expected impact on activity based on general principles of medicinal chemistry and studies of related compounds.

| Structural Modification | Rationale | Expected Impact on Activity (Hypothetical) |

| Varying the length of the alkyl chain | To probe the optimal distance between the phosphonate and carboxylate groups for binding. | A specific chain length may be optimal for fitting into the target's active site. |

| Replacing the carboxylate with other acidic groups | To investigate the importance of the carboxylate group for binding and to modulate acidity and polarity. | Replacement with a tetrazole or sulphonamide could alter binding affinity and pharmacokinetic properties. |

| Introducing substituents on the carbon backbone | To explore steric and electronic effects on binding and to potentially increase potency or selectivity. | Small, non-polar substituents might enhance binding through van der Waals interactions, while bulky groups may cause steric hindrance. |

| Esterification of the phosphonate or carboxylate | To create prodrugs with improved cell permeability. The esters would be cleaved in vivo to release the active di-acid. | Increased bioavailability, but the prodrug itself would likely be inactive until hydrolyzed. |

Environmental Occurrence and Transformation of 2 Phosphonopropionic Acid

Biodegradation Pathways and Mechanisms in Environmental Samples

The biodegradation of phosphonates is a critical process carried out by various microorganisms, which can utilize these compounds as a phosphorus source, particularly under phosphate-limited conditions. nih.govresearchgate.net The degradation of 2-Phosphonopropionic acid is possible, though it appears to be a less favorable substrate for some known phosphonate-degrading enzymes.

The primary mechanism for the breakdown of short-chain phosphonocarboxylic acids involves hydrolytic cleavage of the C-P bond. In compounds like 2-PPA, the reactivity of this bond is increased by the presence of the adjacent carboxyl group, making it susceptible to specific hydrolases. nih.gov The most relevant characterized pathway is that of phosphonoacetate degradation. This pathway involves the enzyme phosphonoacetate hydrolase (PhnA) , which catalyzes the hydrolytic cleavage of phosphonoacetate to yield acetate (B1210297) and inorganic phosphate (B84403). nih.gov

Research on Burkholderia cepacia has shown that 2-Phosphonopropionate is capable of inducing the phosphonoacetate hydrolase enzyme; however, it is considered a poor substrate for it. msu.ru This suggests that while a pathway for its degradation exists, the efficiency of the process may be low. The presumed, albeit inefficient, pathway for 2-PPA degradation would mirror that of phosphonoacetate, as detailed in the table below.

| Step | Substrate | Enzyme | Product(s) | Description |

|---|---|---|---|---|

| 1 | This compound | Phosphonoacetate Hydrolase (PhnA) or similar hydrolase | Propionate + Inorganic Phosphate | The enzyme catalyzes the hydrolytic cleavage of the C-P bond, releasing the hydrocarbon portion and bioavailable inorganic phosphate. This reaction is known to be inefficient for 2-PPA. msu.ru |

Other degradation pathways, such as the C-P lyase pathway, exist for breaking down phosphonates with non-activated C-P bonds, but these are generally not the primary route for phosphonocarboxylates. nih.govresearchgate.net

Abiotic Transformation and Fate of this compound in the Environment

In addition to biodegradation, phosphonates can undergo abiotic transformation in the environment, which contributes to their ultimate fate and the release of phosphorus. The strong C-P bond is resistant to simple chemical hydrolysis under typical environmental pH and temperature conditions. researchgate.netresearchgate.net However, other abiotic processes can lead to its degradation.

The primary abiotic degradation pathways for phosphonates are:

Photolysis: Photolytic degradation, particularly through UV radiation, is a significant transformation pathway. This process can be catalyzed by the presence of certain metal ions, such as iron. Iron-phosphonate complexes can absorb light, leading to the oxidative cleavage of the C-P bond and the eventual release of orthophosphate.

Oxidation: Manganese-catalyzed oxidation is another recognized abiotic process. In the presence of manganese oxides or dissolved Mn(II) and molecular oxygen, phosphonates can be oxidized, breaking the C-P bond.

While these processes have been established for phosphonates in general, specific kinetic data and transformation product identification for 2-PPA are not well-documented. It is presumed that 2-PPA would be susceptible to these same abiotic degradation mechanisms, contributing to the slow release of inorganic phosphate into aquatic and terrestrial systems over time. The rate of these transformations would be highly dependent on environmental factors such as sunlight intensity, pH, and the concentration of catalytic metal ions. usda.govnsw.gov.auuconn.educropnutrition.com

Ecological Significance of this compound in Phosphorus Biogeochemistry